methyl 1-methyl-1H-pyrrole-3-carboxylate methyl 1-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 40611-74-3
VCID: VC3817073
InChI: InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3
SMILES: CN1C=CC(=C1)C(=O)OC
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

methyl 1-methyl-1H-pyrrole-3-carboxylate

CAS No.: 40611-74-3

Cat. No.: VC3817073

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-methyl-1H-pyrrole-3-carboxylate - 40611-74-3

Specification

CAS No. 40611-74-3
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name methyl 1-methylpyrrole-3-carboxylate
Standard InChI InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3
Standard InChI Key UNIFRBWRVMAKDB-UHFFFAOYSA-N
SMILES CN1C=CC(=C1)C(=O)OC
Canonical SMILES CN1C=CC(=C1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Spectral Data

While experimental spectral data for this specific compound are scarce, related pyrrole carboxylates exhibit characteristic NMR and IR profiles:

  • ¹H NMR: Peaks corresponding to the pyrrole ring protons (δ 6.5–7.5 ppm) and methyl/ester groups (δ 2.5–3.8 ppm) .

  • IR: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-N stretching (~1500 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The most plausible synthesis involves a modified Paal-Knorr pyrrole synthesis or cyclization of appropriate precursors:

Route 1: Cyclocondensation of N-Formylsarcosine and Methyl Propiolate

A method analogous to the synthesis of ethyl 1-methyl-3-pyrrolecarboxylate (yield: 88.4%) involves reacting N-formylsarcosine with methyl propiolate in acetic anhydride :

N-Formylsarcosine+Methyl PropiolateAc2OMethyl 1-Methyl-1H-Pyrrole-3-Carboxylate\text{N-Formylsarcosine} + \text{Methyl Propiolate} \xrightarrow{\text{Ac}_2\text{O}} \text{Methyl 1-Methyl-1H-Pyrrole-3-Carboxylate}

Key Conditions:

  • Temperature: 80–100°C.

  • Reaction time: 4–6 hours.

  • Workup: Purification via column chromatography (hexane/ethyl acetate).

Route 2: Esterification of 1-Methyl-1H-Pyrrole-3-Carboxylic Acid

Direct esterification of the parent acid (CAS 36929-61-0) with methanol in the presence of a catalyst (e.g., H₂SO₄):

1-Methyl-1H-pyrrole-3-carboxylic acid+CH₃OHH+Methyl ester+H2O\text{1-Methyl-1H-pyrrole-3-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water .

  • Storage: Stable at room temperature under inert conditions. Prolonged exposure to moisture or light may degrade the ester moiety .

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

Pyrrole carboxylates are key precursors in drug discovery:

  • Anticancer Agents: Analogous dihydropyrrole carboxylates exhibit activity against kinase targets .

  • Antimicrobials: Methyl esters of pyrrole derivatives show moderate antibacterial properties .

Flow Chemistry Applications

Methyl 1-methyl-1H-pyrrole-3-carboxylate’s derivatives have been utilized in continuous flow systems for scalable synthesis. For example, methyl 2-(2-methoxyphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole-3-carboxylate was synthesized in 88% yield using flow reactors .

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